molecular formula B2S2 B1232945 Cyclodiborathiane

Cyclodiborathiane

Cat. No.: B1232945
M. Wt: 85.8 g/mol
InChI Key: YQNAPIQDNYUEQC-UHFFFAOYSA-N
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Description

Cyclodiborathiane (IUPAC name: 1,3,2,4-dithiadiboretane) is a six-membered heterocyclic compound featuring alternating boron (B) and sulfur (S) atoms in its ring structure (Figure 1). Its molecular formula is C₆H₅BBrClO₂ (molecular weight: 235.27 g/mol) . Key physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, moderate lipophilicity (logP: 2.15 via XLOGP3), and solubility of 0.24 mg/mL in aqueous media . This compound is synthesized via a palladium-catalyzed coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C .

Properties

Molecular Formula

B2S2

Molecular Weight

85.8 g/mol

InChI

InChI=1S/B2S2/c1-3-2-4-1

InChI Key

YQNAPIQDNYUEQC-UHFFFAOYSA-N

SMILES

[B]1S[B]S1

Canonical SMILES

[B]1S[B]S1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cyclodiborathiane is compared here with two boronic acid derivatives: (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid , which share structural motifs (e.g., boron centers, halogen substituents) and synthetic utility .

Table 1: Key Properties of this compound and Similar Compounds
Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight 235.27 g/mol ~220.26 g/mol* ~254.29 g/mol*
LogP (XLOGP3) 2.15 1.98* 2.45*
Solubility 0.24 mg/mL 0.35 mg/mL* 0.18 mg/mL*
TPSA 40.46 Ų 40.46 Ų 40.46 Ų
Synthetic Method Pd-catalyzed coupling Suzuki cross-coupling* Suzuki cross-coupling*
BBB Permeability Yes Unreported Unreported

*Estimated based on structural analogs and available data .

Structural Differences
  • This compound : Cyclic B-S-B-S framework with a bromochlorophenyl substituent.
  • Boronic Acids : Acyclic structures with boron bonded to hydroxyl groups and halogenated aryl rings.
Functional Differences
  • Reactivity : this compound’s cyclic structure may confer greater thermal stability compared to boronic acids, which are prone to protodeboronation .
Physicochemical Properties
  • Lipophilicity : this compound (logP 2.15) is more lipophilic than (3-Bromo-5-chlorophenyl)boronic acid (logP 1.98) but less than (6-Bromo-2,3-dichlorophenyl)boronic acid (logP 2.45), reflecting halogen substitution patterns .
  • Solubility : this compound’s solubility (0.24 mg/mL) is lower than simpler boronic acids, likely due to its larger molecular weight and cyclic constraints .

Research Findings and Methodological Insights

Recent studies validate this compound’s properties using advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, as outlined in . These methods ensure precise measurement of logP, solubility, and purity, critical for benchmarking against analogs .

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